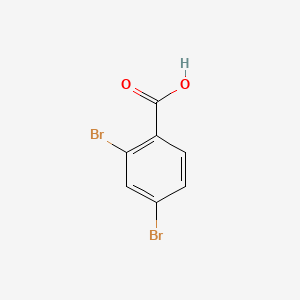

2,4-Dibromobenzoic acid

描述

Contextualization within Halogenated Benzoic Acids Research

Halogenated benzoic acids are a class of compounds that have long captured the interest of chemists. The introduction of halogen atoms onto the benzene (B151609) ring of benzoic acid dramatically influences the molecule's reactivity and physical properties. The carboxyl group (-COOH) is an electron-withdrawing group and a meta-director in electrophilic substitution reactions, meaning it tends to direct incoming chemical groups to the positions adjacent to it. quora.comyoutube.com Conversely, the bromine atoms, while deactivating the ring towards electrophilic attack, are ortho- and para-directing. libretexts.org

The specific 2,4-substitution pattern of this acid creates a unique chemical environment. The bromine at the 2-position (ortho to the carboxylic acid) can exert significant steric hindrance and electronic effects, influencing the reactivity of the carboxyl group and the adjacent C-H bond. The bromine at the 4-position (para) further modifies the electron density of the aromatic ring. This distinct arrangement distinguishes it from other isomers, such as the sterically hindered 2,6-dibromobenzoic acid or the more symmetrical 3,5-dibromobenzoic acid, offering chemists a different set of tools for synthetic strategies. ontosight.aiguidechem.com For instance, the differential reactivity of the two bromine atoms can be exploited in sequential, site-selective reactions like metal-catalyzed cross-coupling, allowing for the stepwise construction of complex molecules.

Significance in Organic Synthesis and Medicinal Chemistry Research

The true value of 2,4-Dibromobenzoic acid lies in its role as a versatile intermediate in the synthesis of more complex and often biologically active molecules. ontosight.ai The presence of two bromine atoms and a carboxylic acid group provides three potential reaction sites, enabling a wide array of chemical transformations.

In organic synthesis, the bromine atoms serve as excellent handles for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. ruhr-uni-bochum.derwth-aachen.de These reactions are foundational in modern organic chemistry, allowing for the construction of complex molecular scaffolds from simpler precursors. The carboxylic acid group can be readily converted into other functional groups like esters, amides, or alcohols, or it can act as a directing group to influence reactions at other positions on the ring. newworldencyclopedia.orgwikipedia.org

This synthetic versatility is of paramount importance in medicinal chemistry, where this compound serves as a key starting material for the development of new therapeutic agents. Halogenated benzoic acids, in general, are crucial precursors for quinolonecarboxylic acid derivatives, a class of potent antibacterial agents. google.com While specific, widely marketed drugs directly derived from this compound are not prominently documented in publicly available literature, its role as a building block in the synthesis of various pharmaceuticals, including antihistamines and anti-inflammatory agents, is well-established in chemical supply and research literature. ontosight.ai Its derivatives are frequently investigated in the pursuit of new compounds with potential applications in treating a range of diseases.

Evolution of Research Perspectives on this compound

The research perspective on this compound has evolved in tandem with the broader advancements in organic chemistry. Initially, like other halogenated aromatics, its utility was recognized in classical substitution and functional group transformation reactions. However, the advent and refinement of palladium-catalyzed cross-coupling reactions in the late 20th century dramatically elevated its status.

This revolution in synthetic methodology transformed compounds like this compound from simple substituted aromatics into highly valuable and versatile building blocks. Researchers began to see the two bromine atoms not just as substituents, but as latent reactive sites that could be selectively addressed to build molecular complexity with high precision. The ability to perform sequential cross-coupling reactions at the C2 and C4 positions opened up new pathways for the synthesis of previously inaccessible structures.

More recently, research continues to explore the nuanced reactivity of this compound. Investigations into selective C-H activation, directed metalation, and novel catalytic systems continue to expand the synthetic chemist's toolkit. nih.govnih.gov The ongoing demand for novel structures in materials science and medicinal chemistry ensures that the research perspective on this compound will continue to evolve, solidifying its role as a durable and adaptable tool in chemical synthesis.

Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Br₂O₂ | ontosight.ainih.govscbt.com |

| Molecular Weight | 279.91 g/mol | ontosight.ainih.govfishersci.ca |

| Appearance | White to yellow crystalline solid/powder | ontosight.aichembk.com |

| Melting Point | 171-175 °C (some sources cite up to 184 °C) | ontosight.aichembk.com |

| Boiling Point | 336.6 ± 32.0 °C (Predicted) | chembk.com |

| Solubility | Slightly soluble in water; Soluble in ethanol, methanol, ether, and dimethyl sulfoxide (B87167) (DMSO) | ontosight.aichembk.com |

| CAS Number | 611-00-7 | scbt.comchemspider.comsielc.com |

Structure

3D Structure

属性

IUPAC Name |

2,4-dibromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGGYODWMPFKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209971 | |

| Record name | 2,4-Dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-00-7 | |

| Record name | 2,4-Dibromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIBROMOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN4H7899AA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2,4 Dibromobenzoic Acid

Classical Synthetic Routes and Their Academic Evaluation

Traditional methods for synthesizing 2,4-Dibromobenzoic acid rely on fundamental organic reactions, including electrophilic substitution, oxidation, and hydrolysis. These routes are well-documented in chemical literature and provide reliable, albeit sometimes harsh, conditions for obtaining the target molecule.

The direct bromination of benzoic acid represents a primary example of electrophilic aromatic substitution. In this reaction, the carboxylic acid group (-COOH) on the benzene (B151609) ring deactivates the ring towards electrophilic attack and directs incoming substituents primarily to the meta-position. However, with the use of a suitable catalyst and forcing conditions, di-substitution can be achieved.

The process involves treating benzoic acid with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or a mixture of zinc dust and iodine. jcsp.org.pk The catalyst polarizes the bromine molecule, generating a potent electrophile (Br⁺) that attacks the aromatic ring. While the initial substitution favors the 3-position, a second bromination occurs at the ortho and para positions relative to the first bromine atom, leading to the formation of various dibrominated isomers, including this compound. The separation of the desired isomer from the product mixture can be challenging.

Table 1: Bromination of Benzoic Acid

| Parameter | Description |

|---|---|

| Reactants | Benzoic acid, Bromine (Br₂) |

| Catalyst | Iron(III) bromide (FeBr₃), Zinc dust/Iodine mixture jcsp.org.pk |

| Reaction Type | Electrophilic Aromatic Substitution |

| Key Challenge | Controlling regioselectivity to maximize the yield of the 2,4-isomer and minimize byproducts. |

A highly effective and common method for preparing this compound is through the oxidation of the methyl group of 2,4-Dibromotoluene. nih.gov The benzylic position (the carbon atom directly attached to the aromatic ring) is particularly susceptible to oxidation. masterorganicchemistry.com

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, are typically employed for this transformation. guidechem.com The reaction is often carried out in alkaline or acidic conditions and requires heating to proceed to completion. guidechem.com The entire alkyl side-chain is oxidized down to a carboxylic acid group, regardless of its initial length, as long as a benzylic hydrogen is present. masterorganicchemistry.com This method is advantageous because the starting material, 2,4-Dibromotoluene, is readily available and the reaction is generally high-yielding. guidechem.com

Table 2: Oxidation of 2,4-Dibromotoluene

| Parameter | Description |

|---|---|

| Starting Material | 2,4-Dibromotoluene nih.gov |

| Oxidizing Agent | Potassium permanganate (KMnO₄), Chromic acid |

| Reaction Type | Side-chain Oxidation |

| Advantage | High yield and specificity, as the oxidation selectively occurs at the benzylic position. masterorganicchemistry.com |

The nitrile group (-C≡N) can be converted to a carboxylic acid group through hydrolysis. This provides another synthetic route to this compound, starting from 2,4-Dibromobenzonitrile. The hydrolysis can be performed under either acidic or basic conditions, typically involving heating the nitrile with an aqueous solution of a strong acid (like sulfuric acid) or a strong base (like sodium hydroxide).

Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, leading to the formation of a carboxamide intermediate, which is then further hydrolyzed to the carboxylic acid. Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, also forming the carboxamide as an intermediate before yielding the carboxylate salt, which is then acidified to produce the final product.

Table 3: Hydrolysis of 2,4-Dibromobenzonitrile

| Parameter | Description |

|---|---|

| Starting Material | 2,4-Dibromobenzonitrile |

| Reagents | Strong acid (e.g., H₂SO₄) or strong base (e.g., NaOH), followed by acidification |

| Reaction Type | Nitrile Hydrolysis |

| Intermediate | 2,4-Dibromobenzamide |

The haloform reaction provides a method for converting methyl ketones into carboxylic acids. This pathway can be applied to the synthesis of this compound using 2′,4′-Dibromoacetophenone as the starting material. sigmaaldrich.comchemicalbook.com 2',4'-Dibromoacetophenone is also known as 2-bromo-1-(4-bromophenyl)-ethanone. biomol.com

The reaction is typically carried out using a hypohalite solution, such as sodium hypobromite (B1234621) (NaOBr), which can be generated in situ from bromine and sodium hydroxide. The reaction proceeds through the repeated halogenation of the methyl group's carbon atom, followed by the cleavage of the resulting trihalomethyl group by a hydroxide ion. This cleavage yields a carboxylate salt (sodium 2,4-dibromobenzoate) and a haloform (bromoform, CHBr₃). Subsequent acidification of the salt provides the desired this compound.

Table 4: Oxidation of 2′,4′-Dibromoacetophenone

| Parameter | Description |

|---|---|

| Starting Material | 2′,4′-Dibromoacetophenone sigmaaldrich.comchemicalbook.com |

| Reagents | Sodium hypobromite (NaOBr) or Bromine (Br₂) in NaOH solution |

| Reaction Type | Haloform Reaction |

| Byproduct | Bromoform (CHBr₃) |

Advanced and Green Chemistry Approaches

In response to the environmental impact of many classical chemical syntheses, green chemistry seeks to develop more sustainable alternatives. Biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of this effort.

While direct enzymatic synthesis of this compound is not a widely established industrial process, the principles of biocatalysis for creating halogenated aromatic compounds are actively being explored, with the synthesis of indigoid dyes serving as a key example. engconfintl.org These approaches highlight the potential for developing greener routes to compounds like this compound in the future.

Nature has evolved a diverse set of halogenating enzymes that can install halogen atoms onto organic molecules with high selectivity under mild conditions. acs.org These enzymes offer an alternative to traditional methods that often require harsh reagents and produce significant waste. nih.gov

Key enzyme classes relevant to this field include:

Flavin-dependent Halogenases (FDHs): These enzymes use flavin adenine (B156593) dinucleotide (FAD) to activate a halide ion (like bromide), which then acts as an electrophile to halogenate electron-rich aromatic substrates. nih.govacs.org They are known for their ability to perform regioselective halogenation on complex molecules. nih.gov

Oxygenases (Mono- and Dioxygenases): Enzymes such as cytochrome P450 monooxygenases can hydroxylate aromatic rings, which is a key step in the biosynthesis of indigo (B80030) from indole (B1671886). mdpi.comnih.gov Engineered versions of these enzymes can be used in multi-step enzymatic cascades to produce complex molecules, including halogenated derivatives. researchgate.netnih.gov For example, a biocatalytic cascade can start with the enzymatic halogenation of an indole derivative, followed by further enzymatic steps to form a halogenated indigoid dye. researchgate.net

These biocatalytic systems operate at or near ambient temperature and pressure in aqueous environments, representing a significant advancement in green chemistry. nih.govrsc.org The development of multi-enzyme cascades demonstrates the potential for creating complex halogenated aromatics from simple precursors in a controlled and sustainable manner. nih.gov

Table 5: Biocatalytic Approaches for Halogenated Aromatics

| Enzyme Class | Function & Relevance |

|---|---|

| Flavin-dependent Halogenases | Catalyze regioselective electrophilic halogenation on aromatic rings using FAD and a halide source. nih.govnih.gov |

| Oxygenases (e.g., P450s) | Introduce oxygen atoms into substrates, a key transformation in the synthesis of indigo and its derivatives. mdpi.comnih.gov Can be part of multi-enzyme cascades for complex halogenated products. researchgate.netnih.gov |

| Haloperoxidases | Use hydrogen peroxide to oxidize halides, which then halogenate substrates. nih.govacs.org |

Selective Bromination Techniques

The synthesis of this compound is not typically achieved through the direct, one-pot bromination of benzoic acid. The directing effects of the substituents on the aromatic ring guide the position of incoming groups. The carboxylic acid group (-COOH) is a deactivating, meta-directing group, while a bromine atom is a deactivating but ortho-, para-directing group. Successful synthesis, therefore, relies on multi-step strategies that leverage these electronic effects, primarily through the selective bromination of monosubstituted precursors.

The two most viable precursors for the regioselective synthesis of this compound are 2-Bromobenzoic acid and 4-Bromobenzoic acid.

Bromination of 4-Bromobenzoic Acid: In this approach, the starting material already contains a bromine atom at the C4 position. The directing effects of the two substituents work in concert to favor the desired product. The C1-carboxyl group directs the incoming electrophile (Br+) to the meta positions (C3 and C5), while the C4-bromo group directs to the ortho positions (C3 and C5) and the para position (C1, which is already substituted). The alignment of these directing effects strongly favors substitution at the C2 position (which is ortho to the bromine and meta to the carboxylic acid), leading to the formation of this compound.

Bromination of 2-Bromobenzoic Acid: When starting with 2-Bromobenzoic acid, the C1-carboxyl group directs incoming electrophiles to the meta positions (C3 and C5), and the C2-bromo group directs to its ortho (C3) and para (C4) positions. Both groups direct substitution to the C4 position, making the bromination of 2-bromobenzoic acid a highly selective method for preparing this compound. solubilityofthings.com This compound serves as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals. solubilityofthings.com

Alternative Approaches: Another strategy involves starting with a precursor containing a powerful activating group, such as an amino group (-NH2), to control the bromination pattern. For instance, a synthetic route could begin with an aminobenzoic acid derivative. The amino group, being a strong ortho-, para-director, would dictate the position of bromination. Subsequent removal of the amino group through a diazotization reaction would yield the desired dibromobenzoic acid. A similar, documented procedure is used for the synthesis of 2,4,6-Tribromobenzoic acid from m-aminobenzoic acid, which involves bromination followed by deamination. orgsyn.org

The following table summarizes the primary selective synthetic strategies:

Table 1: Selective Synthetic Routes to this compound| Starting Material | Key Directing Effects | Primary Product |

|---|---|---|

| 4-Bromobenzoic Acid | -COOH group directs to C3/C5 -Br group directs to C3/C5 | This compound |

| 2-Bromobenzoic Acid | -COOH group directs to C3/C5 -Br group directs to C3/C4 | This compound |

| Amino-benzoic acid derivative | -NH2 group directs ortho/para | Dibromo-aminobenzoic acid intermediate |

Mechanistic Investigations of Synthesis Reactions

The synthesis of this compound via the bromination of a substituted benzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism involves the attack of an electrophile on the electron-rich benzene ring, proceeding through a cationic intermediate.

Role of Catalysts and Reaction Conditions

Catalysts and specific reaction conditions are paramount in electrophilic bromination to generate a sufficiently powerful electrophile and to influence the reaction's rate and selectivity.

Catalysts: The bromination of aromatic rings, especially those deactivated by groups like -COOH and -Br, requires a catalyst to polarize the bromine molecule (Br₂), making it more electrophilic. Lewis acids such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃) are commonly employed. ontosight.aiyoutube.com The catalyst interacts with a bromine atom of the Br₂ molecule, creating a partial positive charge on the terminal bromine atom, which then acts as the potent electrophile (Br⁺). In some syntheses that start with an alkyl-substituted precursor (e.g., p-bromotoluene), oxidation catalysts like cobalt acetate (B1210297) and manganese acetate are used in a separate step to convert the alkyl group into the carboxylic acid functionality. google.com

Reaction Conditions:

Solvent: The reaction is often carried out in a solvent like glacial acetic acid. orgsyn.org

Temperature: Reaction temperature is a critical parameter that can affect the distribution of isomers. Lower temperatures can increase selectivity, favoring the formation of the most stable product isomer and minimizing side reactions. nih.gov For instance, in some electrophilic brominations, lower temperatures enhance para-selectivity over ortho-selectivity. nih.gov

The role of these components is summarized in the table below.

Table 2: Role of Catalysts and Conditions in Bromination| Component | Type | Role in Synthesis |

|---|---|---|

| Ferric Bromide (FeBr₃) | Lewis Acid Catalyst | Activates Br₂ to generate a strong electrophile (Br⁺). |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | Similar to FeBr₃, activates the brominating agent. |

| Glacial Acetic Acid | Solvent | Provides a medium for the reaction. |

| Temperature | Reaction Condition | Influences reaction rate and regioselectivity. |

Reaction Intermediates and Transition States

The currently accepted mechanism for electrophilic aromatic substitution proceeds through a two-step process involving a high-energy intermediate.

Reaction Intermediates: The key intermediate in this reaction is a resonance-stabilized carbocation known as an arenium ion , or Wheland intermediate . nih.govlumenlearning.com This intermediate is formed in the first and rate-determining step when the π-electrons of the aromatic ring attack the electrophile (Br⁺). libretexts.org The formation of the arenium ion temporarily disrupts the aromaticity of the ring, making this step energetically costly. nih.gov The positive charge in the arenium ion is delocalized across the ortho and para positions relative to the site of electrophilic attack. The stability of this intermediate is influenced by the existing substituents on the ring. Electron-donating groups can help stabilize the positive charge, while electron-withdrawing groups destabilize it.

Chemical Reactivity and Derivatization of 2,4 Dibromobenzoic Acid

Reactions Involving the Carboxyl Group

The carboxyl group is a key site for reactions such as esterification, amidation, and decarboxylation.

Esterification of carboxylic acids is a fundamental reaction in organic synthesis. For instance, the reaction of a carboxylic acid with 2-chloro-4,6-dimethoxy-1,3,5-triazine yields a 2-acyloxy-4,6-dimethoxy-1,3,5-triazine, which can then act as an acylating agent for alcohols, producing esters under mild conditions. researchgate.net Another method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent, often accelerated by the addition of 4-dimethylaminopyridine (DMAP), to facilitate the formation of esters, including sterically hindered ones like tert-butyl esters. researchgate.net

Amidation, the formation of an amide bond, is another critical transformation. The direct condensation of carboxylic acids and amines is a clean and atom-efficient method, with water as the only byproduct. bath.ac.uk However, this reaction often requires high temperatures. To overcome this, activating agents are frequently employed to make the carboxylic acid more susceptible to nucleophilic attack by an amine. bath.ac.uk Recent advancements have focused on catalytic methods. For example, chiral Brønsted acids have been used to catalyze the atroposelective coupling of carboxylic acids with amines and alcohols using ynamides as coupling reagents, leading to the formation of axially chiral amides and esters with high enantioselectivity. thieme-connect.de

Below is a table summarizing various methods for esterification and amidation of carboxylic acids:

| Reaction Type | Reagents/Catalysts | Key Features |

| Esterification | 2-chloro-4,6-dimethoxy-1,3,5-triazine | Mild acylation conditions, suitable for labile alcohols. researchgate.net |

| Esterification | Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) | Accelerates reaction, allowing for the formation of sensitive esters. researchgate.net |

| Amidation | Direct condensation | Atom efficient, with water as the only byproduct, but often requires high temperatures. bath.ac.uk |

| Amidation | Activating agents | Forms an activated carboxylic acid that is more susceptible to nucleophilic attack. bath.ac.uk |

| Atroposelective Amidation/Esterification | Chiral Brønsted acid and ynamides | Produces axially chiral amides and planar-chiral esters with high enantioselectivities. thieme-connect.de |

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction of benzoic acid and its derivatives. The rate of decarboxylation of benzoic acids can range from slow for unactivated acids to very rapid for those activated by electron-donating groups, such as hydroxyl groups in the ortho or para positions. nist.gov For example, the decarboxylation of 2,4-dihydroxy-5-bromobenzoic acid occurs upon refluxing in water. orgsyn.org

The mechanism of decarboxylation can be influenced by the reaction conditions. In acidic solutions, the decarboxylation of 2,4-dimethoxybenzoic acid is accelerated. researchgate.net The proposed mechanism involves the formation of the conjugate acid of the carboxylic acid, which then undergoes C-C bond cleavage. researchgate.net For ortho-substituted benzoic acids, the mechanism can involve hydrogen transfer from the hydroxyl group to the carboxyl group, and from the carboxyl group to the alpha-carbon of the aryl ring. researchgate.net

The presence of a beta-carbonyl group, as in β-keto acids, facilitates decarboxylation upon heating through a cyclic transition state, leading to the formation of an enol and carbon dioxide. youtube.com The enol then tautomerizes to the more stable keto form. youtube.com

The following table outlines different conditions and mechanisms for the decarboxylation of benzoic acid derivatives:

| Substrate | Conditions | Mechanism/Key Findings |

| Unactivated Benzoic Acids | 400 °C | Low rates of decarboxylation. nist.gov |

| Hydroxy-activated Benzoic Acids | 400 °C | Nearly complete decarboxylation in one hour. nist.gov |

| 2,4-Dihydroxy-5-bromobenzoic acid | Refluxing water | Yields 4-bromoresorcinol. orgsyn.org |

| 2,4-Dimethoxybenzoic acid | Acidic solutions | Accelerated reaction, proceeds through the conjugate acid. researchgate.net |

| Beta-keto carboxylic acids | Heating | Proceeds through a cyclic transition state to form an enol and CO2. youtube.com |

Reactions Involving the Aromatic Ring

The bromine atoms on the aromatic ring of 2,4-dibromobenzoic acid are susceptible to substitution reactions, particularly nucleophilic aromatic substitution.

Nucleophilic aromatic substitution on this compound allows for the introduction of various functional groups onto the aromatic ring.

The Ullmann condensation is a copper-catalyzed reaction that converts aryl halides into aryl ethers, aryl thioethers, aryl nitriles, and aryl amines. wikipedia.org Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. wikipedia.org However, the use of ligands such as amino acids can significantly accelerate these reactions, allowing them to proceed under milder conditions. nih.gov For instance, N,N-dimethylglycine has been shown to promote the Ullmann-type coupling of aryl halides with phenols and aliphatic alcohols at lower temperatures. latrobe.edu.auresearchgate.net

The mechanism of the Ullmann reaction is thought to involve a copper(I) species which undergoes oxidative addition with the aryl halide. organic-chemistry.org Several mechanistic pathways have been proposed, including those involving Cu(III) intermediates or radical pathways. researchgate.net The use of ligands is believed to facilitate the catalytic cycle. rug.nl

The table below summarizes the key aspects of the Ullmann condensation:

| Reaction Type | Catalyst/Ligand | Conditions | Key Features |

| Ullmann Condensation | Copper | High temperatures (>210 °C), polar solvents. wikipedia.org | Traditional method, often requires stoichiometric copper. wikipedia.org |

| Ligand-Accelerated Ullmann Coupling | Copper/α-amino acids (e.g., L-proline) | Lower temperatures (40-90 °C). nih.gov | Allows for catalytic amounts of copper. nih.gov |

| N,N-Dimethylglycine Promoted Coupling | Copper/N,N-dimethylglycine | 90 °C for phenols, 110 °C for aliphatic alcohols. latrobe.edu.auresearchgate.net | Effective for forming aryl ethers. latrobe.edu.auresearchgate.net |

The reaction of aryl halides with ammonia or amines to form amino-substituted benzoic acids is a type of Ullmann condensation, often referred to as the Goldberg reaction. wikipedia.org This reaction is also catalyzed by copper and typically requires a base. wikipedia.org The reactivity of the aryl halide follows the trend of I > Br > Cl, and the presence of electron-withdrawing groups on the aryl halide can accelerate the reaction. wikipedia.org

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic compounds. The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the carboxyl group (-COOH) and the two bromine atoms (-Br).

The carboxyl group is a deactivating, meta-directing group. This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions relative to the carboxyl group. Conversely, the bromine atoms are also deactivating due to their inductive electron-withdrawing effect; however, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at these positions.

In this compound, the positions available for substitution are C3, C5, and C6. The directing effects of the existing substituents on these positions are as follows:

Position C3: Ortho to the C2-bromo and meta to the C4-bromo and the C1-carboxyl group.

Position C5: Ortho to the C4-bromo, meta to the C2-bromo, and meta to the C1-carboxyl group.

Position C6: Ortho to the C1-carboxyl group and the C2-bromo, and para to the C4-bromo.

Considering these combined effects, the C5 position is the most likely site for electrophilic attack. Both bromine atoms direct incoming electrophiles to this position (ortho for the C4-Br and meta for the C2-Br, though the ortho influence is stronger), and the carboxyl group also directs to the C5 position (meta). The C3 and C6 positions are more deactivated due to their proximity to the electron-withdrawing carboxyl group and multiple bromine atoms.

While specific experimental data on the electrophilic substitution of this compound is not extensively reported, the nitration of various dichlorobenzoic acids, including the 2,4-dichloro isomer, has been documented, suggesting that such transformations are feasible. For instance, nitration of 2,4-dichlorobenzoic acid would be expected to yield 2,4-dichloro-5-nitrobenzoic acid as the major product. By analogy, the nitration of this compound with a mixture of nitric acid and sulfuric acid would likely produce 2,4-dibromo-5-nitrobenzoic acid.

Cross-Coupling Reactions

The bromine substituents on this compound serve as reactive handles for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling and Site Selectivity

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is a versatile tool for forming biaryl structures. In the case of this compound, the two bromine atoms at different positions on the aromatic ring exhibit different reactivities, leading to the potential for site-selective reactions.

The reactivity of an aryl bromide in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. Generally, the C-Br bond at the position ortho to the electron-withdrawing carboxyl group (C2) is more electron-deficient and thus more susceptible to oxidative addition to the palladium(0) catalyst compared to the C-Br bond at the C4 position. However, the steric hindrance from the adjacent carboxyl group at C2 might favor reaction at the less hindered C4 position.

The site selectivity can often be controlled by judiciously choosing the reaction conditions, such as the palladium catalyst, ligands, base, and solvent. For instance, in dihalogenated pyridines and furans, site-selective Suzuki-Miyaura couplings have been achieved by tuning these parameters. While specific experimental data for this compound is limited, a hypothetical scenario for a site-selective Suzuki-Miyaura coupling with phenylboronic acid is presented in the table below, illustrating the potential for selective functionalization.

| Reaction Site | Potential Product | Rationale for Selectivity | Potential Controlling Factors |

|---|---|---|---|

| C4-Br | 4-Phenyl-2-bromobenzoic acid | Less steric hindrance compared to the C2 position. | Bulky phosphine ligands on the palladium catalyst may favor this site. |

| C2-Br | 2-Phenyl-4-bromobenzoic acid | Increased electrophilicity of the C2 position due to the adjacent electron-withdrawing carboxyl group. | Less sterically demanding ligands and lower reaction temperatures might favor this site. |

Other Metal-Catalyzed Cross-Coupling Strategies

Beyond the Suzuki-Miyaura coupling, the bromine atoms of this compound can participate in a variety of other metal-catalyzed cross-coupling reactions.

Heck Reaction: This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org this compound can, in principle, undergo a Heck reaction with various alkenes to introduce vinyl groups onto the aromatic ring. wikipedia.org Similar to the Suzuki-Miyaura coupling, site selectivity between the C2 and C4 positions would be a key consideration.

Sonogashira Coupling: This is a palladium-catalyzed cross-coupling reaction of an aryl halide with a terminal alkyne. wikipedia.org It provides a direct route to aryl-substituted alkynes. wikipedia.org The Sonogashira coupling of this compound could be employed to synthesize precursors for more complex, conjugated systems. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This would allow for the introduction of amino groups at either the C2 or C4 position of the benzoic acid ring, leading to the synthesis of various substituted anthranilic acid derivatives.

Formation of Coordination Complexes and Metal-Organic Frameworks

The carboxylate functionality of this compound, along with potential coordination through its bromine atoms, allows it to act as a ligand in the formation of coordination complexes and metal-organic frameworks (MOFs).

Ligand Properties in Metal Complexation

This compound can be deprotonated to form the 2,4-dibromobenzoate anion, which can then coordinate to metal ions through its carboxylate group. The carboxylate can act as a monodentate, bidentate chelating, or bidentate bridging ligand, leading to a variety of coordination modes and complex structures.

The electronic properties of the ligand are influenced by the two bromine atoms, which are electron-withdrawing. This can affect the acidity of the carboxylic acid and the electron-donating ability of the carboxylate group, which in turn influences the strength and nature of the metal-ligand bonds.

While the coordination chemistry of this compound itself is not extensively documented, studies on a derivative, 2,4-bis-(triazol-1-yl)benzoic acid, provide insight into its potential as a ligand. In this derivative, the carboxylate group and the nitrogen atoms of the triazole rings coordinate to metal centers, forming multidimensional coordination polymers. This suggests that this compound could also serve as a versatile building block for constructing coordination compounds with interesting structural features.

Supramolecular Assembly and Crystal Engineering

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. Crystal engineering is a subfield of supramolecular chemistry that focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of these intermolecular interactions.

For this compound, the primary interactions governing its supramolecular assembly are hydrogen bonding and halogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it typically forms robust hydrogen-bonded dimers in the solid state. These dimers can then further assemble into more extended structures through other interactions.

The bromine atoms on the aromatic ring are capable of forming halogen bonds, which are attractive interactions between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule. In the case of this compound, these halogen bonds could involve the bromine atoms interacting with the carboxylate oxygen atoms or other bromine atoms of neighboring molecules.

Although the specific crystal structure and supramolecular assembly of this compound are not detailed in the available literature, the principles of crystal engineering have been widely applied to other substituted benzoic acids. For example, the interplay of hydrogen bonding from the carboxyl groups and halogen bonding from chloro or bromo substituents in other halobenzoic acids has been shown to direct the formation of diverse supramolecular architectures, such as chains, tapes, and sheets. It is therefore reasonable to expect that this compound would also exhibit rich supramolecular chemistry, driven by a combination of strong hydrogen bonding and directional halogen bonding interactions.

Spectroscopic and Computational Characterization of 2,4 Dibromobenzoic Acid and Its Derivatives

Advanced Spectroscopic Techniques

The structural and vibrational properties of 2,4-dibromobenzoic acid are extensively studied using a variety of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's atomic connectivity, functional groups, and three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. In the context of this compound, both ¹H and ¹³C NMR spectroscopy provide critical data for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the presence of the two bromine atoms and the carboxylic acid group on the benzene (B151609) ring. The acidic proton of the carboxyl group is also observable and its signal can be confirmed by D₂O exchange experiments. nd.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. rsc.org Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their local electronic environment, with the carboxyl carbon appearing at a characteristic downfield position. The carbon atoms attached to the bromine atoms also show specific chemical shifts.

A detailed analysis of both ¹H and ¹³C NMR spectra, often in conjunction with two-dimensional NMR techniques like COSY and HMBC, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the substitution pattern of the benzene ring. nih.govbbhegdecollege.comsmbstcollege.comethernet.edu.et

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic Protons: 7.5-8.0 | Multiplets |

| ¹H | Carboxylic Acid Proton: >10 | Singlet (broad) |

| ¹³C | Carboxylic Carbon: ~165-170 | Singlet |

| ¹³C | Aromatic Carbons: ~120-140 | Singlets/Doublets |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. youtube.comnih.govyoutube.com These vibrations are specific to the types of bonds and functional groups present, making these techniques powerful tools for molecular characterization. youtube.com

In this compound, the IR and Raman spectra are characterized by several key vibrational bands:

O-H Stretching: A broad absorption band is typically observed in the IR spectrum in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer.

C=O Stretching: A strong, sharp absorption band appears around 1700 cm⁻¹ in the IR spectrum, corresponding to the C=O stretching vibration of the carboxyl group. mdpi.com

C-Br Stretching: The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. ias.ac.in

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1400-1600 cm⁻¹ region. ias.ac.in

By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the observed vibrational modes can be achieved. This analysis provides valuable information about the intra- and intermolecular interactions within the molecule. nih.govindexcopernicus.com

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (dimer) | 2500-3300 (broad) | IR |

| C-H Stretch (aromatic) | 3000-3100 | IR, Raman |

| C=O Stretch | ~1700 | IR |

| C=C Stretch (aromatic) | 1400-1600 | IR, Raman |

| C-Br Stretch | 500-700 | IR, Raman |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. nih.gov For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). docbrown.info

The fragmentation of this compound upon electron ionization typically involves the loss of various fragments, such as:

Loss of a hydroxyl radical (•OH)

Loss of a carboxyl group (•COOH)

Loss of bromine atoms (•Br)

The analysis of these fragment ions helps to piece together the structure of the original molecule. High-resolution mass spectrometry can provide the exact mass of the ions, which further aids in determining their elemental composition and confirming the molecular formula. nih.govchemicalbook.com

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction analysis reveals detailed information about its crystal structure, including bond lengths, bond angles, and intermolecular interactions.

Studies on similar brominated benzoic acids have shown that these molecules often form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups. mdpi.comresearchgate.net These dimers are then further packed into a three-dimensional crystal lattice, often stabilized by other intermolecular interactions such as halogen bonding and π-π stacking. The precise arrangement of the molecules in the crystal can influence the physical properties of the compound.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a theoretical framework to complement experimental findings and to gain a deeper understanding of the molecular properties of this compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. nih.govvjst.vn For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: DFT can predict the most stable three-dimensional arrangement of the atoms in the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray diffraction. mdpi.com

Calculate vibrational frequencies: The theoretical vibrational frequencies obtained from DFT calculations can be used to aid in the assignment of experimental IR and Raman spectra. ijastems.org

Analyze the electronic structure: DFT provides insights into the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). vjst.vn The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter related to the chemical reactivity and electronic transitions of the molecule.

Predict other molecular properties: DFT can also be used to calculate various other properties, such as dipole moment, polarizability, and molecular electrostatic potential, which help in understanding the molecule's behavior and interactions. researchgate.net

The combination of experimental spectroscopic data with DFT calculations provides a comprehensive understanding of the structural and electronic properties of this compound. chemrxiv.org

Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a standard method for predicting the spectroscopic parameters of molecules like this compound. These theoretical calculations provide a basis for the assignment of experimental spectra, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR).

Methodologies like DFT, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), allow for the optimization of the molecular geometry and the calculation of vibrational frequencies. ijastems.orgniscpr.res.in The theoretical vibrational frequencies are typically scaled to correct for anharmonicity and the incomplete treatment of electron correlation, which leads to a better agreement with experimental values. nih.gov For instance, studies on similar halogenated benzoic acids, such as 2,4-dichlorobenzoic acid and 2-bromobenzoic acid, have demonstrated that scaled B3LYP results show excellent correlation with experimental FT-IR and FT-Raman spectra. ijastems.orgnih.gov

The calculated vibrational frequencies are assigned to specific modes of vibration, such as C-H stretching, C=O stretching, C-Br stretching, and various bending and deformation modes of the phenyl ring and carboxyl group. ijastems.orgindexcopernicus.com This detailed assignment is facilitated by the calculation of the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates to each normal mode. indexcopernicus.com

Below is an interactive data table illustrating a typical comparison between experimental and predicted vibrational frequencies for a substituted benzoic acid, based on data from related compounds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled DFT) | Experimental Frequency (cm⁻¹) (FT-IR/FT-Raman) |

| O-H Stretch | ~3000-3100 | ~3000-3100 |

| C-H Stretch (Aromatic) | ~3070 | ~3075 |

| C=O Stretch | ~1700-1750 | ~1680-1720 |

| C-C Stretch (Ring) | ~1580-1600 | ~1570-1600 |

| C-O Stretch | ~1290-1320 | ~1290-1310 |

| C-Br Stretch | ~600-700 | ~600-700 |

| O-H Out-of-Plane Bend | ~920 | ~925 |

Note: The values are representative and based on computational studies of similar brominated and substituted benzoic acids. ijastems.orgnih.govindexcopernicus.com The exact frequencies for this compound would require a specific experimental and computational study.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method on the DFT-optimized geometry. niscpr.res.in These theoretical predictions are crucial for the unambiguous assignment of signals in the experimental NMR spectra.

Analysis of Intermolecular Interactions and Hydrogen Bonding

The solid-state structure and properties of this compound are largely governed by intermolecular interactions, most notably the strong hydrogen bonds formed by the carboxylic acid functional group. Computational modeling is essential for analyzing the nature and strength of these interactions.

Like most carboxylic acids, this compound is expected to form a centrosymmetric cyclic dimer in the solid state, linked by two strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.net Theoretical studies on substituted benzoic acid dimers have shown that the stability of these hydrogen bonds is influenced by the electronic nature of the substituents on the phenyl ring. researchgate.net

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to understand the donor-acceptor interactions that constitute hydrogen bonds. researchgate.netuba.ar In the case of the this compound dimer, the key interaction is the charge transfer from a lone pair orbital (n) of the carbonyl oxygen (the hydrogen bond acceptor) to the antibonding sigma orbital (σ) of the hydroxyl O-H bond (the hydrogen bond donor). researchgate.netnih.gov The energy of this n→σ interaction, denoted as E(2), quantifies the strength of the hydrogen bond. nih.govnih.gov

The table below summarizes the key intermolecular interactions expected in the this compound dimer, as characterized by NBO analysis.

| Interaction Type | Donor Orbital | Acceptor Orbital | Description |

| Strong Hydrogen Bond | Lone Pair on Carbonyl Oxygen (n_O) | Antibonding O-H (σ_OH) | Forms the primary cyclic dimer structure. |

| Weak Hydrogen Bond | Lone Pair on Carbonyl Oxygen (n_O) | Antibonding C-H (σ_CH) | Potential interaction between adjacent dimers. |

| Halogen Bond | Lone Pair on Oxygen/Bromine (n_O/n_Br) | Antibonding C-Br (σ*_CBr) | Potential weak interaction involving bromine atoms. |

Solid-state DFT calculations, which account for the periodic nature of the crystal lattice, can also be employed to model these interactions and predict crystallographic parameters, providing valuable comparisons with data from X-ray diffraction experiments. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides profound insights into the detailed mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For reactions involving this compound, such as esterification, amidation, or decarboxylation, computational chemistry can map out the entire reaction pathway.

The process of elucidating a reaction mechanism computationally typically involves:

Locating Stationary Points: The geometries of the reactants, products, intermediates, and transition states along the reaction coordinate are optimized.

Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. smu.edu

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation barrier, which is a key determinant of the reaction rate.

For example, in the acid-catalyzed esterification of this compound, computational models could be used to investigate the stepwise mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer steps, and the final elimination of water. The "activation strain" or "distortion/interaction" model is a conceptual tool used to analyze the computed transition states, partitioning the activation energy into the energy required to distort the reactants into their transition-state geometries and the interaction energy between these distorted fragments. researchgate.net

While specific mechanistic studies on this compound are not prevalent in the reviewed literature, the established computational methodologies are fully applicable. smu.edursc.org Such studies can reveal the subtle effects of the bromine substituents on the reactivity and regioselectivity of the molecule, providing a level of detail that is often inaccessible through experimental means alone.

Advanced Applications and Potential Research Avenues of 2,4 Dibromobenzoic Acid Derivatives

Precursors in Complex Organic Molecule Synthesis

The strategic placement of bromine atoms and a carboxylic acid group on the benzene (B151609) ring makes 2,4-dibromobenzoic acid a versatile building block in organic synthesis. These functional groups allow for a range of chemical transformations, enabling the construction of more complex molecular architectures.

Synthesis of Pharmaceuticals and Agrochemicals

This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. ontosight.ai While broad applications are noted in the production of antihistamines, anti-inflammatory agents, herbicides, and insecticides, specific examples highlight its utility in creating targeted, biologically active molecules. ontosight.ai

One notable application is in the development of novel antifungal agents. For instance, this compound is the starting material for the synthesis of the acylhydrazone SB-AF-1002. The synthesis involves converting the acid to its methyl ester, followed by a reaction with hydrazine (B178648) monohydrate to form 2,4-dibromobenzohydrazide (B13685030). This intermediate is then condensed with 5-bromosalicylaldehyde (B98134) to yield the final product, SB-AF-1002, which has shown promise as a broad-spectrum antifungal agent. nih.govnih.gov

In another example, the compound is used in the preparation of novel amide derivatives with potential therapeutic uses. A patent describes the reaction of this compound with 1-(3,5-dimethylpyridin-2-yl)piperazine (B8662911) to create a complex amide derivative. googleapis.com This class of compounds is investigated for its ability to selectively suppress the production of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in autoimmune diseases and osteoarthritis. googleapis.com

Furthermore, patents have outlined the use of this compound derivatives as intermediates in the synthesis of quinolonecarboxylic acid derivatives, which are known for their antibacterial properties. google.com

Table 1: Examples of Pharmaceutical and Agrochemical Synthesis

| Starting Material | Intermediate | Final Product/Derivative Class | Therapeutic/Use Area |

|---|---|---|---|

| This compound | 2,4-Dibromobenzohydrazide | Acylhydrazone SB-AF-1002 | Antifungal nih.govnih.gov |

| This compound | - | (4-(5-bromo-3-methylpyridin-2-yl)piperazin-1-yl)(2,4-dibromophenyl)methanone | MMP-9 Inhibitor googleapis.com |

Role in Dye Synthesis, e.g., Tyrian Purple (6,6′-Dibromoindigo)

A significant application of this compound is in the chemical synthesis of the historic and vibrant dye, Tyrian Purple. The primary component of this ancient pigment is 6,6′-dibromoindigo. While traditional methods relied on extraction from sea snails, modern organic synthesis provides a more efficient and scalable route, with this compound playing a pivotal role in certain pathways.

A key step in one of the more recent and efficient syntheses of Tyrian Purple is the Ullmann condensation of this compound with glycine. nih.govmdpi.com This reaction forms 4-bromo-2-[(N-carboxymethyl)amino]benzoic acid, a crucial precursor that is subsequently cyclized to create the dibromoindigo structure. mdpi.com This synthetic approach is considered advantageous because it avoids some of the more hazardous or expensive reagents used in other methods and begins from relatively accessible starting materials. nih.govresearchgate.net The reactivity of the bromine atom at the 2-position is critical for the success of the Ullmann condensation, making the specific 2,4-dibromo isomer essential for this pathway. nih.gov

Materials Science Applications

The unique electronic and structural properties endowed by the bromine atoms and the rigid benzoic acid core make this compound a candidate for advanced materials. Chemical suppliers have categorized it as a building block for functional materials, indicating its potential in this field. ambeed.comambeed.combldpharm.com

Non-linear Optical (NLO) Materials Development

While some brominated aromatic compounds are investigated for their non-linear optical (NLO) properties, there is currently limited direct research available in scientific literature specifically detailing the use of this compound or its derivatives for the development of NLO materials. The development of NLO materials often focuses on creating molecules with large hyperpolarizability, typically achieved with strong electron-donating and electron-accepting groups connected by a π-conjugated system. The structure of this compound itself does not fit this classic design, but it could potentially be modified or integrated into larger systems to serve this purpose.

Design of Porous Organic Cages and Frameworks

In the field of materials science, this compound is recognized as a potential building block for creating highly ordered porous materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). bldpharm.combldpharm.com These materials are of great interest for applications in gas storage, separation, and catalysis due to their high surface area and tunable pore structures.

Biological Activity and Medicinal Chemistry Research

Beyond its role as a synthetic intermediate, derivatives of this compound are being explored for their inherent biological activities. The core structure can be modified to create compounds with potential therapeutic effects.

Research has shown that derivatives created from this compound can exhibit significant biological activity. For instance, the acylhydrazone SB-AF-1002, synthesized from a 2,4-dibromobenzohydrazide intermediate, has demonstrated notable in vivo efficacy against the fungal pathogens Candida albicans and Cryptococcus neoformans. nih.gov This suggests that the 2,4-dibromophenyl moiety is a viable scaffold for the development of new antifungal drugs.

Furthermore, the synthesis of a diphenylsilylene ester of this compound has been reported, with its potential for biological activity being a stated area of interest for pharmaceutical research. ontosight.ai However, comprehensive studies detailing a broad range of biological activities for the parent compound, this compound, are limited. Its primary role in medicinal chemistry remains that of a versatile precursor for more complex and biologically active molecules. ontosight.ai

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6,6′-Dibromoindigo (Tyrian Purple) |

| Glycine |

| 2,4-Dibromobenzohydrazide |

| 5-Bromosalicylaldehyde |

| SB-AF-1002 (2,4-dibromo-N′-(5-bromo-2-hydroxybenzylidene)benzohydrazide) |

| 1-(3,5-dimethylpyridin-2-yl)piperazine |

| (4-(5-bromo-3-methylpyridin-2-yl)piperazin-1-yl)(2,4-dibromophenyl)methanone |

| 3-Alkoxy-2,4-dibromobenzoic acid |

| 7-Isoindolinequinolonecarboxylic acid |

| 4-bromo-2-[(N-carboxymethyl)amino]benzoic acid |

| Benzoic acid, 2,4-dibromo-, diphenylsilylene ester |

Development of Anthranilic Acid Derivatives with Antibiotic Activity

The escalating crisis of antibiotic resistance has spurred intensive research into new classes of antibacterial agents that operate via novel mechanisms. wjpps.com Anthranilic acid derivatives have emerged as a promising area of investigation, with halogenated versions showing significant potential. wjpps.commdpi.com The synthesis of various analogs allows for a detailed exploration of structure-activity relationships (SAR), which is crucial for optimizing antibacterial potency. gvsu.edunih.gov

Research has focused on modifying the core structure of anthranilic acid to enhance its antibacterial effects. For instance, a novel class of antibiotics derived from anthranilic acids has shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. gvsu.edu One study detailed the synthesis of 4,5-dibromo-2-(undec-10-enamido)benzoic acid from 2-amino-4,5-dibromobenzoic acid, highlighting a synthetic pathway to new derivatives for biological testing against bacteria like Staphylococcus aureus. gvsu.edu

Further investigations have synthesized a range of anthranilic acid derivatives and tested their antimicrobial efficacy. One such study described eight new derivatives, four of which—anthranilohydrazide, 3,4-dihydro-4-oxo-1,2,3-benzotriazine, a triazine-beta-naphthol adduct, and N-phenyl anthranilic acid—exhibited significant antibacterial properties. nih.gov Another research effort focused on creating hybrid compounds by combining halogen-substituted anthranilic acids with other scaffolds, such as 4-amino-7-chloroquinoline, linked via a 1,3,4-oxadiazole (B1194373) ring. These hybrids were designed to inhibit quorum sensing (QS), a bacterial communication system involved in virulence and biofilm formation, particularly in pathogens like Pseudomonas aeruginosa. mdpi.com

The antitubercular potential of anthranilic acid derivatives has also been a key area of research. A notable inhibitor, composed of a 3,4-dichlorobenzoyl group linked to an anthranilic acid core with an iodine atom at the 5-position, was identified as an inhibitor of MabA, an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. mdpi.com The directly corresponding brominated analog showed similar potency. mdpi.com

Table 1: Antibacterial Activity of Selected Anthranilic Acid Derivatives

| Compound/Derivative Class | Target Organism/System | Key Research Finding | Reference |

|---|---|---|---|

| Halogenated Anthranilic Acid-Quinoline Hybrids | Pseudomonas aeruginosa (Quorum Sensing) | Compound 15 showed potent antibiofilm effects, while compound 23 significantly reduced pyocyanin (B1662382) virulence factor synthesis. mdpi.com | mdpi.com |

| 4,5-dibromo-2-(undec-10-enamido)benzoic acid | Staphylococcus aureus | Synthesized from 2-amino-4,5-dibromobenzoic acid as part of a project to discover new antibiotic structures. gvsu.edu | gvsu.edu |

| Novel Anthranilic Acid Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | A new class of antibiotics demonstrated in vitro activity with Minimum Inhibitory Concentrations (MICs) ranging from 2-64 µg/ml. gvsu.edu | gvsu.edu |

| Brominated Anthranilic Acid Analog | Mycobacterium tuberculosis (MabA enzyme) | A brominated analog of a lead inhibitor showed an IC50 of 45 ± 6 µM against the MabA enzyme. mdpi.com | mdpi.com |

Investigation of Other Biological Activities and Mechanisms of Action

Beyond their antibiotic potential, derivatives of this compound and related anthranilic acids exhibit a diverse range of other biological activities, making them attractive candidates for drug development in various therapeutic areas. nih.gov The versatility of the anthranilic acid scaffold allows for the synthesis of compounds with anti-inflammatory, antiviral, anticancer, and neuroprotective properties. nih.govnih.gov

Anti-inflammatory and Analgesic Activity: N-substituted derivatives of anthranilic acid, known as fenamates, are utilized clinically as non-steroidal anti-inflammatory drugs (NSAIDs). afjbs.com They function by inhibiting the cyclooxygenase (COX) enzyme, thereby reducing the production of prostaglandins, which are key mediators of pain and inflammation. afjbs.com Numerous studies have synthesized and evaluated novel anthranilic acid derivatives for their anti-inflammatory and analgesic effects, with some compounds showing efficacy comparable to or greater than standard drugs like ibuprofen. wjpps.comresearchgate.net

Antifungal and Cytotoxic Activity: Researchers have also explored the antifungal and cytotoxic potential of these compounds. Sulfonamide analogs of anthranilic acid have demonstrated selective antifungal activity against Candida albicans. nih.gov In the same study, certain derivatives displayed selective cytotoxic effects toward specific human cancer cell lines, such as MOLT-3 (acute lymphoblastic leukemia). The presence of an electron-withdrawing group, like a nitro group, on the benzenesulfonamide (B165840) portion appeared to enhance cytotoxicity. nih.gov Hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have also been synthesized and shown to possess interesting antibacterial and antiproliferative activities against various cancer cell lines. mdpi.com

Antiviral and Other Activities: The therapeutic scope of anthranilic acid derivatives extends to antiviral applications, with some compounds inhibiting the hepatitis C virus (HCV) NS5B polymerase. nih.gov Furthermore, these derivatives have been investigated as inhibitors of various enzymes and signaling pathways implicated in disease, including the hedgehog signaling pathway and mitogen-activated protein kinase (MAPK) pathway. nih.gov Some derivatives also act as P-glycoprotein inhibitors, which could help overcome multidrug resistance in cancer cells. nih.govnih.gov

Mechanism of Action: The mechanism of action for the antitubercular activity of some anthranilic acid derivatives has been explored beyond simple enzyme inhibition. Studies revealed that their effect is also attributable to the carboxylic acid moiety, which can act as a protonophore, leading to the acidification of the intrabacterial environment in M. tuberculosis. mdpi.com This dual mechanism highlights the complex and multifaceted ways in which these compounds can exert their biological effects.

Table 2: Diverse Biological Activities of Anthranilic Acid Derivatives

| Activity | Derivative Class/Compound | Mechanism of Action / Key Finding | Reference |

|---|---|---|---|

| Anti-inflammatory | N-phenyl anthranilic acid (Fenamates) | Inhibition of cyclooxygenase (COX) enzyme. afjbs.com | afjbs.com |

| Anti-inflammatory, Analgesic | N-(phenyl) chalconyl anthranilic acids | Compounds 4j and 8x were identified as lead compounds with significant analgesic and anti-inflammatory effects. researchgate.net | researchgate.net |

| Antifungal | Anthranilic acid sulfonamide analogs | Selectively displayed growth inhibition against C. albicans. nih.gov | nih.gov |

| Cytotoxic | Anthranilic acid sulfonamide analogs | Selectively displayed cytotoxic effects toward MOLT-3 cancer cells; a nitro-substituted compound showed the highest cytotoxicity. nih.gov | nih.gov |

| Antitubercular | Fluorinated anthranilic acid analog | In addition to inhibiting the MabA enzyme, the compound caused intrabacterial acidification. mdpi.com | mdpi.com |

| Antiviral | General anthranilic acid derivatives | Inhibition of hepatitis C virus (HCV) NS5B polymerase. nih.gov | nih.gov |

Future Directions and Emerging Research Trends

Exploration of Novel Synthetic Pathways and Catalysis

The traditional synthesis of 2,4-dibromobenzoic acid involves the bromination of benzoic acid. ontosight.ai However, researchers are actively exploring more efficient and selective methods. One area of focus is the development of novel catalytic systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are being investigated to create derivatives of this compound. mdpi.commdpi.com These methods offer the potential for greater control over the position of functional groups and the synthesis of complex molecules.

Another promising approach is the use of C-H activation strategies. mdpi.com This technique allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. By selectively activating specific C-H bonds, researchers can introduce new functional groups into the this compound scaffold with high precision. This avoids the need for pre-functionalized starting materials and can lead to more atom-economical and environmentally friendly synthetic routes.

Furthermore, biocatalysis is emerging as a powerful tool in organic synthesis. Enzymes can catalyze reactions with high specificity and under mild conditions, offering a green alternative to traditional chemical methods. The development of enzymes that can selectively halogenate or otherwise modify benzoic acid derivatives could provide new and sustainable pathways to this compound and its analogs. researchgate.net

Advanced Computational Studies for Property Prediction and Mechanism Understanding

Computational chemistry plays an increasingly vital role in understanding the properties and reactivity of molecules like this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict a wide range of properties, including molecular structure, electronic properties, and spectroscopic data. nih.gov This information is invaluable for designing new molecules with specific functionalities.

For example, computational models can be used to predict the reactivity of different positions on the benzene (B151609) ring of this compound, guiding the design of selective synthetic transformations. These models can also be used to elucidate the mechanisms of catalytic reactions, providing insights that can be used to develop more efficient catalysts. By understanding the intricate details of reaction pathways, chemists can optimize reaction conditions and improve product yields.

Advanced computational methods are also being used to study the non-covalent interactions that govern the self-assembly of this compound and its derivatives into larger structures. This is particularly relevant for the development of new functional materials, where the arrangement of molecules at the nanoscale determines the macroscopic properties of the material.

Development of New Functional Materials and Biomolecules

The unique electronic and structural properties of this compound make it an attractive building block for the development of new functional materials. Its derivatives have shown potential for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromine atoms can be used as handles for further functionalization, allowing for the fine-tuning of the material's electronic properties. mdpi.com

In the realm of biomolecules, this compound can serve as a scaffold for the synthesis of biologically active compounds. It is used as an intermediate in the production of some pharmaceuticals. ontosight.ai The bromine atoms can be replaced with other functional groups to create a diverse range of molecules with potential therapeutic applications. For example, it can be incorporated into larger molecules to probe biological processes or to develop new drugs.

The ability to precisely modify the structure of this compound opens up a vast chemical space for the design of new materials and biomolecules with tailored properties.

Sustainable and Environmentally Benign Synthetic Processes

There is a growing emphasis on developing sustainable and environmentally friendly chemical processes. In the context of this compound synthesis, this involves moving away from hazardous reagents and solvents and reducing waste generation.

One approach is the use of greener brominating agents. Traditional bromination often uses elemental bromine, which is highly toxic and corrosive. google.com Researchers are exploring the use of alternative, safer brominating agents, such as N-bromosuccinimide or hydrobromic acid in combination with an oxidant. mdpi.com

常见问题

Q. What are the recommended methods for synthesizing 2,4-dibromobenzoic acid?

- Methodological Answer : A multi-step synthesis involves bromination and oxidation reactions. For example, in Scheme 21 ( ), this compound is synthesized via sequential bromination using HBr and HNO₃, followed by hydrolysis with KOH/EtOH. Key steps include refluxing precursors, distillation under reduced pressure, and crystallization.

- Table 1 : Synthesis Protocol Overview

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | HBr, HNO₃ | Bromination | N/A |

| 2 | KOH, EtOH | Hydrolysis | ~65% (analogous to related routes) |

| 3 | Water-ethanol | Crystallization | Final purification |

Q. How can the acid dissociation constant (pKa) of this compound be accurately determined?

- Methodological Answer : Use potentiometric titration and UV-Vis spectrophotometry to measure ionization constants. Compare experimental results with computational models (e.g., Hammett equations). highlights discrepancies due to environmental factors (e.g., solvent polarity, temperature), necessitating triplicate measurements and error analysis.

- Table 2 : pKa Determination Methods

| Method | Advantages | Limitations |

|---|---|---|

| Potentiometry | Direct measurement of H⁺ activity | Sensitive to ionic strength |

| Spectrophotometry | Detects ionized vs. non-ionized species | Requires chromophore stability |

- Reference :

Q. What storage conditions are required to maintain the stability of this compound?